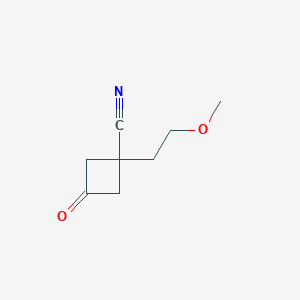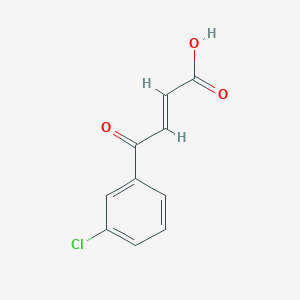
4-(3-Chlorophenyl)-4-oxo-2-butenoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a chlorophenyl group, a butenoic acid moiety, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acid hydrolysis to yield the desired product. The reaction conditions often require refluxing the mixture in ethanol for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated control systems can further enhance the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. For example, the ketone group can form covalent bonds with nucleophilic residues in enzymes, altering their activity.
類似化合物との比較
Similar Compounds
(E)-4-(3’-bromophenyl)-4-oxo-2-butenoic acid: Similar structure with a bromine atom instead of chlorine.
(E)-4-(3’-fluorophenyl)-4-oxo-2-butenoic acid: Similar structure with a fluorine atom instead of chlorine.
(E)-4-(3’-methylphenyl)-4-oxo-2-butenoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
(E)-4-(3’-chlorophenyl)-4-oxo-2-butenoic acid is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity, polarity, and interactions with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.
特性
CAS番号 |
191014-74-1; 191015-04-0 |
|---|---|
分子式 |
C10H7ClO3 |
分子量 |
210.61 |
IUPAC名 |
(E)-4-(3-chlorophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+ |
InChIキー |
CAGNWJGEYYHSDK-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




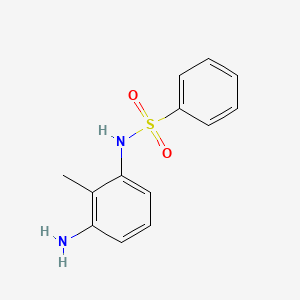
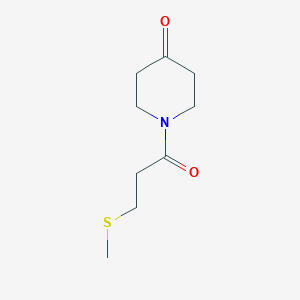
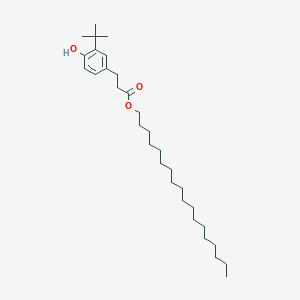
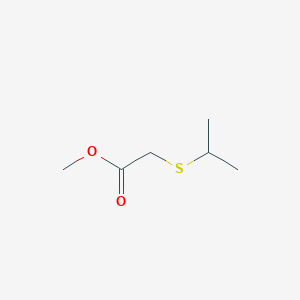
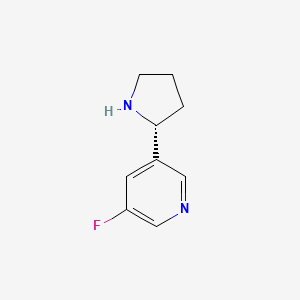
![6-Amino-7-(benzenesulfonyl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2726453.png)
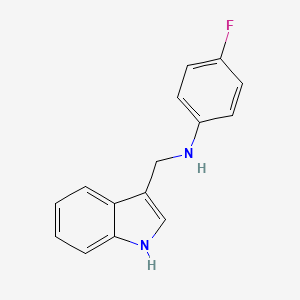
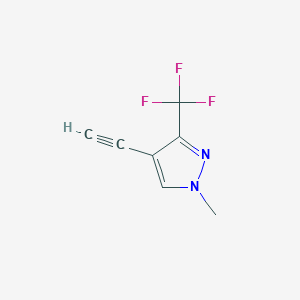
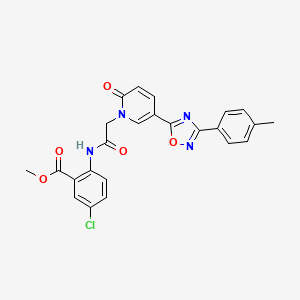
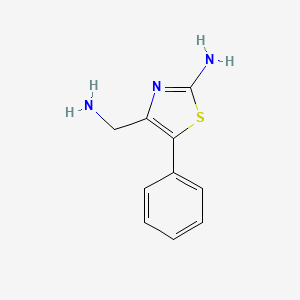
![3-amino-N-(2-ethoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
